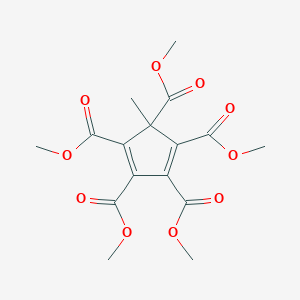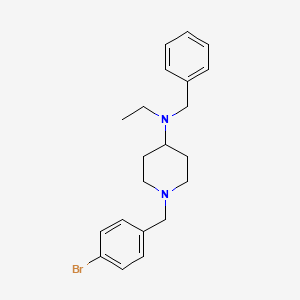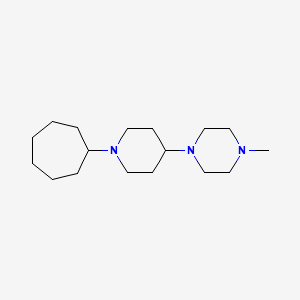![molecular formula C19H23ClN2O B10883885 3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide is an organic compound that features a benzyl group, an ethylamino group, and a chlorinated methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide typically involves multiple steps, including the formation of the benzyl(ethyl)amino group and the attachment of the 3-chloro-2-methylphenyl group. Common synthetic routes may involve:
Nucleophilic Substitution:
Amidation: The formation of the propanamide backbone through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chlorinated methylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal applications where it may inhibit or activate specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Benzyl(methyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide
- 3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-4-methylphenyl)propanamide
- 3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-ethylphenyl)propanamide
Uniqueness
3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide is unique due to its specific substitution pattern and the presence of both benzyl and ethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H23ClN2O |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
3-[benzyl(ethyl)amino]-N-(3-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C19H23ClN2O/c1-3-22(14-16-8-5-4-6-9-16)13-12-19(23)21-18-11-7-10-17(20)15(18)2/h4-11H,3,12-14H2,1-2H3,(H,21,23) |
Clé InChI |
SIMVOVBNYYICJD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=O)NC1=C(C(=CC=C1)Cl)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)
![3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10883832.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)


![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)
